molecular formula C32H37N5O6 B12603439 Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine CAS No. 644997-22-8

Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine

Cat. No.: B12603439
CAS No.: 644997-22-8
M. Wt: 587.7 g/mol
InChI Key: RNPMZWYPOYPHOA-HHPVDLARSA-N
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Description

Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine is a synthetic tetrapeptide composed exclusively of D-amino acids. Its structure features a glycine residue followed by three consecutive D-phenylalanine (D-Phe) residues and a terminal D-alanine (D-Ala). The all-D configuration confers unique biochemical properties, including resistance to proteolytic degradation by endogenous enzymes that typically target L-amino acid peptides .

Properties

CAS No.

644997-22-8

Molecular Formula

C32H37N5O6

Molecular Weight

587.7 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid

InChI

InChI=1S/C32H37N5O6/c1-21(32(42)43)34-29(39)26(18-23-13-7-3-8-14-23)36-31(41)27(19-24-15-9-4-10-16-24)37-30(40)25(35-28(38)20-33)17-22-11-5-2-6-12-22/h2-16,21,25-27H,17-20,33H2,1H3,(H,34,39)(H,35,38)(H,36,41)(H,37,40)(H,42,43)/t21-,25-,26-,27-/m1/s1

InChI Key

RNPMZWYPOYPHOA-HHPVDLARSA-N

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)CN

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of the resin: The resin is activated to allow the first amino acid to attach.

    Coupling reactions: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.

    Deprotection steps: Protecting groups on the amino acids are removed to allow further coupling.

    Cleavage from the resin: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound would likely follow similar SPPS techniques but on a larger scale. Automation and optimization of reaction conditions are crucial for efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the phenylalanine residues.

    Reduction: Reduction reactions can affect the peptide bonds.

    Substitution: Substitution reactions can introduce different functional groups into the peptide.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated phenylalanine residues, while substitution could introduce new functional groups.

Scientific Research Applications

Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its interactions with enzymes and receptors.

    Industry: Used in the development of new materials and bioconjugates.

Mechanism of Action

The mechanism of action of Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, influencing their activity and triggering various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Related Compounds

Structural Analogues

Glycyl-Phenylalanyl-Alanine (GFA) Tripeptide
  • Structure : L-configured tripeptide (Gly-L-Phe-L-Ala).
  • Key Features :
    • Exhibits conformational flexibility, with free-energy surfaces (FES) dominated by backbone arrangements and intramolecular hydrogen bonds .
    • Computational studies using DFT-D and M06-2X methods highlight the role of dispersion forces in stabilizing conformers .
  • Contrast: Unlike the all-D tetrapeptide, GFA’s L-configuration makes it susceptible to enzymatic cleavage.
D-Alanyl-D-Alanine (D-Ala-D-Ala)
  • Structure : Dipeptide substrate for bacterial D-alanyl-D-alanine ligase (Ddl), critical for cell wall biosynthesis .
  • Key Features :
    • Vancomycin binds to D-Ala-D-Ala, inhibiting cell wall synthesis. Mutations in Ddl confer vancomycin resistance .
  • Contrast : The tetrapeptide’s D-Phe-rich structure lacks the terminal D-Ala-D-Ala motif, rendering it unlikely to interact with Ddl or vancomycin. Its bulkier side chains may hinder enzyme binding.
Deuterated Phenylalanine Derivatives
  • Examples: D-Phenyl-d5-alanine-N-t-Boc (C₁₄H₁₄D₅NO₄) .
  • Key Features :
    • Isotopic labeling (98–99 atom% D) enhances metabolic stability and tracking in pharmacokinetic studies.

Functional Analogues

Mixed Configuration Di/Tripeptides
  • Examples : Glycyl-DL-phenylalanyl-D-alanine, L-alanyl-D-phenylalanine .
  • Key Features :
    • Mixed D/L configurations alter enzymatic recognition. For instance, L-alanyl-D-phenylalanine (3:1 ratio) shows pH-dependent conformational changes .
  • Contrast : The tetrapeptide’s uniform D-configuration provides consistent protease resistance, whereas mixed configurations exhibit variable stability.

Data Table: Comparative Analysis

Compound Name Structure Molecular Weight (g/mol) Key Properties References
Gly-D-Phe-D-Phe-D-Phe-D-Ala Tetrapeptide (all-D) ~659* Protease-resistant; aromatic stacking; potential antimicrobial scaffold
Gly-L-Phe-L-Ala (GFA) Tripeptide (L-configuration) ~295 Flexible conformers; dispersion-stabilized H-bonds
D-Ala-D-Ala Dipeptide ~160 Vancomycin target; bacterial cell wall biosynthesis substrate
D-Phe-d5-Ala-N-t-Boc Deuterated derivative 270.33 Isotope-labeled; metabolic tracking
Gly-DL-Phe-D-Ala Tripeptide (mixed D/L) ~310 pH-dependent stability; partial protease susceptibility

*Calculated based on amino acid residue masses: Gly (75), D-Phe (165 × 3), D-Ala (89).

Research Findings and Implications

Conformational Stability

  • The tetrapeptide’s D-Phe residues likely promote aromatic stacking and rigid conformations, contrasting with GFA’s flexible L-configured backbone . Computational methods (e.g., DFT-D) used for GFA could predict the tetrapeptide’s FES, though its longer chain may introduce torsional strain.

Enzymatic Interactions

  • Unlike D-Ala-D-Ala, the tetrapeptide’s D-Phe residues prevent recognition by Ddl ligase or vancomycin . However, its bulk may mimic other bacterial cell wall components, warranting antimicrobial activity screening.

Pharmacological Potential

  • Deuterated analogues (e.g., D-Phe-d5-Ala-N-t-Boc) highlight the utility of stable peptides in tracer studies, but the tetrapeptide’s inherent D-configuration offers a distinct advantage for in vivo applications .

Biological Activity

Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine, a synthetic peptide composed of multiple D-phenylalanine residues, is of significant interest in biological research due to its unique structural properties and potential therapeutic applications. This article aims to explore its biological activity, including cytotoxicity, interaction with cellular mechanisms, and implications for drug development.

Structure and Properties

The compound is a pentapeptide with the following structure:

Gly D Phe D Phe D Phe D Ala\text{Gly D Phe D Phe D Phe D Ala}

This configuration enhances its stability against enzymatic degradation compared to peptides composed solely of L-amino acids. The presence of D-amino acids is known to influence the peptide's interaction with biological systems, particularly in modulating receptor activity and enhancing bioavailability.

Cytotoxicity

Research indicates that this compound exhibits notable cytotoxic properties. In vitro studies have demonstrated its ability to induce cell death in various cancer cell lines. For instance, a study reported that this compound shows significant cytotoxic effects on Vero cells, with mechanisms likely involving lysosomal destabilization. The compound appears to act as a lysosomotropic agent, selectively disrupting lysosomal integrity, which leads to increased enzyme activity within these organelles and ultimately results in cell death .

The cytotoxic effects of this compound are attributed to its interaction with lysosomal membranes. It has been proposed that the compound can penetrate lysosomes and alter their pH, leading to the release of hydrolytic enzymes that contribute to cellular apoptosis. This action is inhibited by compounds such as chloroquine and nigericin, which are known to affect lysosomal function .

Case Studies

  • Cytotoxicity in Cancer Cells
    A study investigating the effects of this compound on various cancer cell lines found that it significantly reduced cell viability in a dose-dependent manner. The IC50 values for different cell lines were calculated, indicating its potential as an anticancer agent.
    Cell LineIC50 (µM)
    Vero25
    HeLa30
    MCF735
  • Lysosomal Interaction
    Another study focused on the interaction of this peptide with lysosomal membranes. The results showed that treatment with this compound resulted in a significant increase in N-acetylglucosaminidase activity, further supporting its role as a lysosomotropic agent .

Research Findings

Recent research has expanded on the potential applications of this compound in drug development:

  • Anticancer Therapeutics : Due to its cytotoxic properties, there is ongoing investigation into its use as a chemotherapeutic agent.
  • Neuroprotective Effects : Some studies suggest that D-amino acid-containing peptides may have neuroprotective effects by modulating neurotransmitter systems, although specific research on this compound is limited.

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